molecular formula C14H9F B1626798 2-Fluoroanthracene CAS No. 21454-60-4

2-Fluoroanthracene

Cat. No.: B1626798
CAS No.: 21454-60-4
M. Wt: 196.22 g/mol
InChI Key: PTDCKZPDRHRAEF-UHFFFAOYSA-N
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Description

2-Fluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a hydrogen atom with a fluorine atom at the second position of the anthracene molecule

Scientific Research Applications

Safety and Hazards

The safety data sheet for anthracene, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, and causes serious eye irritation . It’s important to handle 2FA with care, using appropriate personal protective equipment.

Future Directions

The future directions for 2FA and similar compounds could involve exploring their potential as fluorescence emitters for biomedical applications . Additionally, the development of new materials and the establishment of structure–function relationships are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroanthracene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base such as potassium carbonate, and a palladium catalyst .

Mechanism of Action

The mechanism of action of 2-Fluoroanthracene in its applications involves its ability to participate in electronic transitions and energy transfer processes. The fluorine atom affects the electronic distribution in the molecule, enhancing its photophysical properties. In OLEDs, it acts as an emitter, while in photon upconversion systems, it serves as an annihilator .

Comparison with Similar Compounds

    Anthracene: The parent compound without the fluorine substitution.

    9,10-Difluoroanthracene: A derivative with fluorine atoms at the 9th and 10th positions.

    2-Chloroanthracene: A similar compound with a chlorine atom instead of fluorine at the second position.

Uniqueness: 2-Fluoroanthracene is unique due to the specific position of the fluorine atom, which significantly alters its electronic properties compared to other fluorinated anthracenes. This makes it particularly useful in applications requiring specific photophysical characteristics .

Properties

IUPAC Name

2-fluoroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDCKZPDRHRAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475935
Record name 2-FLUOROANTHRACENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21454-60-4
Record name 2-FLUOROANTHRACENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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